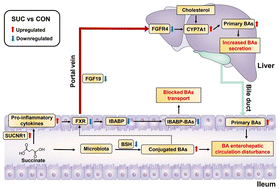Succinate communicates pro-inflammatory signals to the host and regulates bile acid enterohepatic metabolism in a pig model†
Food & Function Pub Date: 2022-09-16 DOI: 10.1039/D2FO01958B
Abstract
Succinate is produced by both the host and microbiota with pleiotropic functions in the modulation of intestinal inflammation and metabolic homeostasis, but the mechanisms remain elusive. This study aimed to determine whether dietary succinate influences the intestinal inflammatory response and to analyze the possible mechanisms by which succinate regulates enterohepatic metabolism. Sixteen growing barrows were randomly assigned to two groups, fed with a basal diet that consisted of a typical commercial diet or fed with a basal diet supplemented with 1% sodium succinate. Our data showed that dietary succinate activated the expression of succinate receptor 1 (SUCNR1) and increased the concentrations of pro-inflammatory cytokines in the intestine. Dietary succinate inhibited the expression levels of the ileal Farnesol X receptor (FXR) and its target genes, promoted hepatic bile acid secretion, and altered the bile acid metabolic profile. Then, we demonstrated that the pro-inflammatory cytokines triggered by succinate disrupted the ability of bile acids to activate FXR and fibroblast growth factor 19. Furthermore, dietary succinate reduced the abundance of bile-salt hydrolase enriched bacteria in the ileum. Taken together, dietary succinate activated the pro-inflammatory response via SUCNR1 in the intestine, and the pro-inflammatory cytokines induced by succinate blocked the activation of FXR and its target genes and disturbed bile acid enterohepatic circulation.


Recommended Literature
- [1] A phase-transfer catalyst-based nanoreactor for accelerated hydrogen sulfide bio-imaging†
- [2] A reaction of formaldehyde with acetonitrile: understanding the preparation of RDX (I)†
- [3] Inside front cover
- [4] Thermodynamically stable vesicle formation of biodegradable double mPEG-tailed amphiphiles with sulfonate head group†
- [5] Synergistic “ping-pong” energy transfer for efficient light activation in a chromophore–catalyst dyad†
- [6] Synthesis and biological activity of imidazole based 1,4-naphthoquinones†
- [7] Mass production of thermally stable Pt single-atom catalysts for the catalytic oxidation of sulfur dioxide
- [8] Structural phase transitions, dielectric bistability and luminescence of two bulky ion-pair crystals [N(C3H7)4]2[Ln(NO3)5] (Ln = Tb, Dy)†
- [9] Screening of transition (Y, Zr, Hf, V, Nb, Mo, and Ru) and rare-earth (La and Pr) elements as potential effective dopants for thermoelectric GeTe – an experimental and theoretical appraisal†
- [10] Thin-walled graphitic nanocages with nitrogen-doping as superior performance anodes for lithium-ion batteries†

Journal Name:Food & Function
Research Products
-
CAS no.: 17117-21-4









